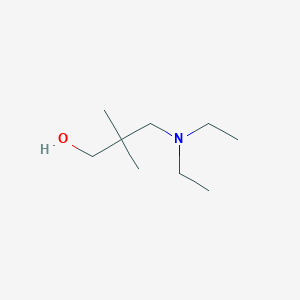
1,1'-Ethylidenebis(tryptophan)
Vue d'ensemble
Description
1,1’-Ethylidenebis(tryptophan) is a compound with the molecular formula C24H26N4O4 . It is a potential impurity found in commercial preparations of L-tryptophan . It has been associated with the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells .
Synthesis Analysis
Adding 1,1’-Ethylidenebis(tryptophan) to an in vitro hepatic protein synthesis system and measuring [3H]tryptophan incorporation into acid-precipitable proteins reveal that it competes similarly to that found with equimolar concentrations of unlabeled L-tryptophan .Molecular Structure Analysis
The molecular structure of 1,1’-Ethylidenebis(tryptophan) includes 61 bonds in total, with 35 non-H bonds, 22 multiple bonds, 8 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 Pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1’-Ethylidenebis(tryptophan) include a density of 1.4±0.1 g/cm3, a boiling point of 718.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has a molecular weight of 434.488 Da .Applications De Recherche Scientifique
Autoimmune Processes and Disease Study : 1,1'-Ethylidenebis[L-tryptophan] acts as an amino acid analog that replaces L-tryptophan during protein synthesis. It may be implicated in Eosinophilia-Myalgia Syndrome, an autoimmune disease, by being erroneously incorporated into proteins during translation (Buss et al., 1996).
Chemical Synthesis : L-Tryptophan, including its derivatives like 1,1'-Ethylidenebis(tryptophan), can be used as a catalyst in the preparation of functionalized trisubstituted alkenes and α,β,γ,δ-unsaturated carbonyl compounds at room temperature (Hu, He, & Guan, 2010).
Analytical Methodology in Pharmaceutical Sciences : A High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of 1,1'-Ethylidenebis(L-tryptophan) in L-tryptophan preparations, which aids in purity monitoring and understanding its role in diseases like Eosinophilia-Myalgia Syndrome (Trucksess, Thomas, & Page, 1994).
Nutritional and Health Benefits : Dietary tryptophan and its metabolites, including 1,1'-Ethylidenebis(tryptophan), show potential in promoting therapy for various diseases and aiding in diagnosis and prognosis (Friedman, 2018).
Therapeutic Target in Various Disorders : The metabolism of L-tryptophan is a potential therapeutic target for neurological, metabolic, psychiatric, and intestinal disorders, with recent developments in pharmacological interventions (Modoux et al., 2020).
Potential Antitumor Agents : Novel analogues of tryptophan, including 1,1'-Ethylidenebis(tryptophan), have shown potential as anti-neoplastic agents, with strong cytotoxicity against certain cancer cell lines (Sun et al., 2009).
Study of Disease Mechanisms : 1,1'-Ethylidenebis(tryptophan) has been used in studies to understand the pathologic alterations in muscle similar to those observed in Eosinophilia-Myalgia Syndrome, providing insights into the link between this compound and the human disease (Emslie-Smith et al., 1994).
Safety And Hazards
1,1’-Ethylidenebis(tryptophan) is classified as a skin irritant (Category 2), eye damage/irritant (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[1-[1-[3-[(2S)-2-amino-2-carboxyethyl]indol-1-yl]ethyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVQFQGSVEQBH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N)N3C=C(C4=CC=CC=C43)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301794 | |
| Record name | 1,1′-Ethylidenebis[L-tryptophan] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Ethylidenebis(tryptophan) | |
CAS RN |
132685-02-0 | |
| Record name | 1,1′-Ethylidenebis[L-tryptophan] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132685-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Ethylidene bis(tryptophan) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132685020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-Ethylidenebis[L-tryptophan] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ETHYLIDENEBIS(L-TRYPTOPHAN) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP857D0YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)
![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)











